molecular formula C10H11BrO2 B3144817 Methyl 6-bromo-2,3-dimethylbenzoate CAS No. 5613-30-9

Methyl 6-bromo-2,3-dimethylbenzoate

Cat. No.: B3144817
CAS No.: 5613-30-9
M. Wt: 243.10 g/mol
InChI Key: WYQXJINJCATPRZ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2,3-dimethylbenzoate (CAS: 5613-30-9) is a halogenated aromatic ester characterized by a bromine atom at the 6-position and methyl groups at the 2- and 3-positions of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl 6-bromo-2,3-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQXJINJCATPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293432
Record name Methyl 6-bromo-2,3-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5613-30-9
Record name Methyl 6-bromo-2,3-dimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5613-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-2,3-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-2,3-dimethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2,3-dimethylbenzoic acid followed by esterification with methanol. The bromination reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The esterification process involves the reaction of the brominated benzoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2,3-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl 2,3-dimethylbenzoate using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the methyl groups can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoates, while reduction reactions produce the corresponding benzoic acid derivatives.

Scientific Research Applications

Methyl 6-bromo-2,3-dimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research on this compound includes its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2,3-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, its ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with biological targets.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical and structural differences between Methyl 6-bromo-2,3-dimethylbenzoate and its analogs:

Compound Name CAS Number Substituents Melting Point (°C) Key Structural Features
This compound 5613-30-9 6-Br, 2-CH₃, 3-CH₃ 174 Bromine and two methyl groups
Methyl 6-bromo-2,4-dimethylbenzoate Not provided 6-Br, 2-CH₃, 4-CH₃ 174 Bromine and methyl groups at 2,4-positions
Methyl 2-bromo-6-methylbenzoate 99548-56-8 2-Br, 6-CH₃ Not reported Bromine at 2-position, methyl at 6
Methyl 3-bromo-2-formylbenzoate 1287277-22-8 3-Br, 2-CHO Not reported Formyl group instead of methyl
Methyl 6-amino-2-bromo-3-methoxybenzoate 1340366-76-8 6-NH₂, 2-Br, 3-OCH₃ Not reported Amino and methoxy substituents

Key Observations :

  • Substituent Position : The position of bromine and methyl groups significantly impacts physical properties and reactivity. For example, this compound and its 2,4-dimethyl analog share the same melting point (174°C), suggesting similar crystalline packing despite positional differences .
  • Functional Group Variations: Replacing a methyl group with a formyl (Methyl 3-bromo-2-formylbenzoate) or methoxy group (Methyl 6-amino-2-bromo-3-methoxybenzoate) alters polarity and hydrogen-bonding capacity, influencing solubility and synthetic applications .

Biological Activity

Methyl 6-bromo-2,3-dimethylbenzoate (C10H11BrO2) is an organic compound with notable biological activity, primarily attributed to its structural features that allow for interactions with various biological systems. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

  • Molecular Formula : C10H11BrO2
  • Molecular Weight : 243.10 g/mol
  • Structure : The compound features a bromine atom and two methyl groups attached to a benzoate structure, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is largely due to its ability to act as an electrophile in various biochemical reactions. Key aspects include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes. Its structural similarity to biologically active molecules allows it to interact with enzyme active sites, affecting their function.
  • Receptor Binding : this compound may bind to cellular receptors, influencing signaling pathways that regulate cellular processes such as proliferation and differentiation.

Antifungal Properties

Recent studies have highlighted the compound's antifungal activity, particularly against Candida albicans, an opportunistic fungal pathogen. The compound's ability to inhibit fungal growth suggests potential applications in treating fungal infections.

CompoundMIC (μM)Selectivity Ratio
This compound≤12.5>5

This table summarizes the minimum inhibitory concentration (MIC) values observed for this compound against Candida albicans, indicating its effectiveness at low concentrations .

Interaction with Cytochrome P450 Enzymes

The compound has been shown to influence cytochrome P450 enzymes, which are crucial for drug metabolism. Depending on the reaction conditions, it can either inhibit or activate these enzymes, thereby modulating the metabolism of various drugs and potentially enhancing therapeutic efficacy.

Research Applications

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its applications extend across several fields:

  • Pharmaceutical Development : The compound is explored for its potential in drug design due to its biological activity and structural characteristics.
  • Agrochemicals : It is also investigated for use in agricultural chemicals due to its reactivity and potential efficacy against plant pathogens.

Case Studies

  • Enzyme Inhibition Studies : In a study examining the inhibition of fungal cell growth, this compound demonstrated a significant reduction in viability at concentrations below 12.5 μM. This highlights its potential as a therapeutic agent against fungal infections .
  • Cytochrome P450 Modulation : Research indicated that this compound could modulate cytochrome P450 activity significantly, suggesting implications for drug interactions and personalized medicine approaches in pharmacotherapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-2,3-dimethylbenzoate
Reactant of Route 2
Methyl 6-bromo-2,3-dimethylbenzoate

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